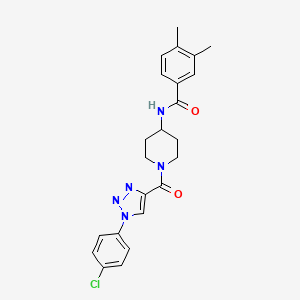

N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3,4-dimethylbenzamide

Description

Properties

IUPAC Name |

N-[1-[1-(4-chlorophenyl)triazole-4-carbonyl]piperidin-4-yl]-3,4-dimethylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24ClN5O2/c1-15-3-4-17(13-16(15)2)22(30)25-19-9-11-28(12-10-19)23(31)21-14-29(27-26-21)20-7-5-18(24)6-8-20/h3-8,13-14,19H,9-12H2,1-2H3,(H,25,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXBVPKRMAZXYMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC=C(C=C4)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24ClN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3,4-dimethylbenzamide typically involves multi-step organic reactions. Starting from commercially available starting materials, the compound is synthesized through sequences such as nucleophilic substitution, acylation, and click chemistry (involving the formation of the 1,2,3-triazole ring).

Industrial Production Methods

Industrial synthesis might employ more efficient pathways to maximize yield and purity, involving optimized reaction conditions like controlled temperatures, catalysts, and solvent systems. Large-scale production can often leverage flow chemistry techniques to streamline and automate the process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The compound could undergo oxidation at specific sites, particularly on the aromatic ring or the piperidinyl moiety.

Reduction: : Reduction reactions might target the carbonyl groups or the 1,2,3-triazole ring, altering their chemical properties.

Substitution: : Nucleophilic or electrophilic substitution reactions can occur at various positions, especially where halogenated or activated aromatic rings are present.

Common Reagents and Conditions

Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution agents like alkyl halides under varying conditions of temperature and solvent environments.

Major Products

The reactions typically yield intermediates or derivatives that either enhance the compound's functional properties or facilitate further chemical transformations.

Scientific Research Applications

Antimicrobial Activity

Research indicates that triazole derivatives, including N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3,4-dimethylbenzamide, exhibit significant antimicrobial properties. Triazoles are known to inhibit fungal growth and have been studied for their effectiveness against various bacterial strains. A study highlighted the synthesis of related compounds with demonstrated activity against Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis and other infections .

Anticancer Properties

Triazole compounds have been investigated for their anticancer effects. The structure of this compound allows it to interact with specific cellular targets involved in cancer proliferation. Preliminary studies suggest that such compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms .

Neurological Applications

The piperidine moiety in the compound is associated with neuropharmacological activity. Research into similar triazole derivatives has shown promise as dopamine D2 receptor ligands, which are relevant in the treatment of schizophrenia and other neurological disorders . This indicates a potential for developing therapeutic agents targeting central nervous system disorders.

Case Studies

Several studies have documented the biological activities of triazole derivatives similar to this compound:

Mechanism of Action

Mechanism and Effects

The compound exerts its effects through interactions with specific molecular targets, potentially involving inhibition or activation of enzymes or receptors. Its aromatic and heterocyclic structures play crucial roles in binding to these targets.

Molecular Targets and Pathways

Key molecular targets could include enzymes involved in metabolic pathways or cellular receptors, impacting physiological processes and biochemical pathways.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

A key structural analog is 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide (Example 53, ). Unlike the target compound, this analog features a pyrazolo-pyrimidine core, fluorinated aromatic systems, and an isopropylbenzamide group. Key comparisons include:

*Estimated based on molecular formula: C23H22ClN5O2.

- Amide Modifications : The 3,4-dimethylbenzamide in the target compound introduces steric bulk, whereas the 2-fluoro-N-isopropylbenzamide in Example 53 combines electronegativity and branched alkyl groups, possibly affecting solubility and target selectivity.

Structural Characterization

For Example 53, the reported melting point (175–178°C) and mass spectrometry data (m/z 589.1) suggest high purity and stability, which could serve as benchmarks for evaluating the target compound’s crystallinity .

Research Implications and Limitations

- Methodology : Structural refinement tools like SHELXL and ORTEP are critical for validating molecular geometry, but their application to the target compound requires direct crystallographic data .

Biological Activity

N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3,4-dimethylbenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a complex structure comprising several key components:

- Triazole Ring : A five-membered ring with three nitrogen atoms.

- Piperidine Ring : A six-membered saturated ring containing one nitrogen atom.

- Benzamide Moiety : A benzene ring attached to a carbonyl amide group.

The molecular formula is with a molecular weight of approximately 373.88 g/mol.

1. Anticancer Activity

Research indicates that compounds containing triazole and piperidine moieties exhibit significant anticancer properties. For instance, studies have shown that derivatives of triazoles can inhibit cancer cell proliferation through various mechanisms:

- Mechanism of Action : The triazole ring may interfere with cellular processes by inhibiting specific enzymes involved in cancer cell metabolism. For example, compounds similar to this compound have been shown to induce apoptosis in cancer cells by activating caspase pathways .

2. Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various pathogens. In vitro studies suggest that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. The presence of the triazole ring is often linked to enhanced antimicrobial activity due to its ability to disrupt microbial cell wall synthesis .

3. Anti-inflammatory Effects

Compounds similar to this compound have been evaluated for their anti-inflammatory properties. Research indicates that they may inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha, contributing to their therapeutic potential in treating inflammatory diseases .

Case Studies and Experimental Data

Several studies have been conducted to assess the biological activity of triazole derivatives:

Q & A

Basic Question: How can researchers optimize the synthesis of N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3,4-dimethylbenzamide to improve yield and purity?

Methodological Answer:

The compound’s synthesis involves multi-step reactions, including a [3+2] cycloaddition to form the triazole core (e.g., using Cu(I)-catalyzed azide-alkyne cycloaddition, "CuAAC") . Key optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for triazole formation .

- Catalyst loading : Reducing Cu(I) catalyst to ≤5 mol% minimizes side products .

- Purification : Use preparative HPLC with a C18 column and gradient elution (e.g., water:acetonitrile with 0.1% TFA) to isolate the final product .

- Real-time monitoring : Employ TLC (silica gel, UV visualization) or inline FTIR to track intermediate formation .

Basic Question: What characterization techniques are essential to confirm the structural integrity of this compound?

Methodological Answer:

- NMR spectroscopy : Use - and -NMR to verify the triazole (δ 7.8–8.2 ppm for triazole protons), piperidine (δ 2.5–3.5 ppm for CH groups), and benzamide moieties .

- High-resolution mass spectrometry (HRMS) : Confirm molecular weight (theoretical: 429.95 g/mol) with <2 ppm error .

- X-ray crystallography : Resolve stereochemical ambiguities in the piperidine-carbamoyl linkage .

- HPLC purity analysis : Ensure ≥95% purity using a reverse-phase column (e.g., Agilent Zorbax SB-C18) .

Basic Question: How can researchers design in vitro assays to screen this compound’s biological activity against kinase targets?

Methodological Answer:

- Kinase inhibition assays : Use fluorescence-based ADP-Glo™ assays (Promega) with recombinant kinases (e.g., EGFR, AKT) at 1–10 µM compound concentrations .

- Dose-response curves : Perform triplicate experiments with 8-point serial dilutions (0.1–100 µM) to calculate IC values .

- Counter-screening : Test selectivity against off-target kinases (e.g., MAPK, CDK2) to identify specificity .

- Cellular assays : Validate activity in cancer cell lines (e.g., MCF-7, HeLa) using MTT or CellTiter-Glo® viability assays .

Advanced Question: How should researchers resolve contradictions in biological activity data between in vitro and in vivo models?

Methodological Answer:

- Pharmacokinetic profiling : Measure plasma stability (e.g., mouse plasma incubation at 37°C for 24h), metabolic half-life (LC-MS/MS), and bioavailability (oral vs. IV administration) .

- Tissue distribution studies : Use radiolabeled -compound or quantitative whole-body autoradiography (QWBA) to assess target organ penetration .

- Orthogonal assays : Compare in vitro kinase inhibition with in vivo tumor regression in xenograft models (e.g., HT-29 colorectal cancer) .

- Mechanistic deconvolution : Apply phosphoproteomics (e.g., LC-MS/MS) to confirm on-target kinase modulation in vivo .

Advanced Question: What computational strategies can predict the compound’s binding mode to biological targets?

Methodological Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions between the triazole-piperidine scaffold and kinase ATP-binding pockets (e.g., PDB: 1M17 for EGFR) .

- MD simulations : Run 100-ns simulations (AMBER or GROMACS) to assess stability of ligand-protein complexes and identify critical hydrogen bonds (e.g., benzamide carbonyl with Lys745) .

- Free energy calculations : Apply MM/GBSA to rank binding affinities and guide SAR optimization .

- AI-driven prediction : Utilize AlphaFold2-predicted kinase structures for targets lacking crystallographic data .

Advanced Question: How can researchers address poor aqueous solubility during formulation development?

Methodological Answer:

- Co-solvent systems : Test PEG-400, Cremophor EL, or cyclodextrin-based formulations (e.g., 20% w/v HP-β-CD) to enhance solubility .

- Amorphous solid dispersion : Use spray drying (e.g., HPMCAS carrier) to improve dissolution rates .

- Salt formation : Screen counterions (e.g., HCl, mesylate) via pH-solubility profiling .

- Nanoformulation : Prepare liposomal or PLGA nanoparticles (≤200 nm) using microfluidics .

Advanced Question: What experimental designs mitigate batch-to-batch variability in scaled-up synthesis?

Methodological Answer:

- DoE (Design of Experiments) : Apply factorial designs (e.g., 2 matrix) to optimize reaction parameters (temperature, catalyst loading, stoichiometry) .

- Process analytical technology (PAT) : Implement inline NIR spectroscopy for real-time monitoring of azide-alkyne cycloaddition .

- Quality by Design (QbD) : Define critical quality attributes (CQAs: purity, particle size) and control raw material variability via HPLC-UV fingerprinting .

- Continuous flow synthesis : Use microreactors to improve mixing and heat transfer during triazole formation .

Advanced Question: How can researchers validate off-target effects identified in transcriptomic or proteomic screens?

Methodological Answer:

- CRISPR-Cas9 knockouts : Generate isogenic cell lines lacking putative off-target genes (e.g., CYP3A4 for metabolic enzymes) .

- Thermal proteome profiling (TPP) : Compare protein melting curves (via LC-MS/MS) with/without compound treatment to identify direct binders .

- SPR (Surface Plasmon Resonance) : Measure binding kinetics (, ) between the compound and off-target proteins .

- Phenotypic rescue : Co-administer siRNA against off-targets (e.g., HDACs) to confirm contribution to observed toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.